molecular formula C9H16O2 B8698447 2-(2,2-Dimethyloxan-4-yl)acetaldehyde

2-(2,2-Dimethyloxan-4-yl)acetaldehyde

Cat. No. B8698447
M. Wt: 156.22 g/mol
InChI Key: YDYVEXLFPHSGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07977344B2

Procedure details

To a stirred solution of 2,2-dimethyl-4-[(E)-2-(methyloxy)ethenyl]tetrahydro-2H-pyran (2.93 g, 17.21 mmol) in THF (15 ml) was added 2N HCl (15 ml, 30.0 mmol) and the mixture was stirred at 20° C. After 1 hour the mixture was extracted with diethyl ether (3×25 ml); the combined ether extracts dried (Na2SO4), filtered and evaporated in vacuo (at 50 mbar and water bath at 15° C.) to give the title compound as a pale yellow oil (2.56 g).
Quantity
2.93 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[CH2:7][CH:6](/[CH:8]=[CH:9]/[O:10]C)[CH2:5][CH2:4][O:3]1.Cl>C1COCC1>[CH3:1][C:2]1([CH3:12])[CH2:7][CH:6]([CH2:8][CH:9]=[O:10])[CH2:5][CH2:4][O:3]1

Inputs

Step One
Name
Quantity
2.93 g
Type
reactant
Smiles
CC1(OCCC(C1)\C=C\OC)C
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After 1 hour the mixture was extracted with diethyl ether (3×25 ml)
Duration
1 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined ether extracts dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo (at 50 mbar and water bath at 15° C.)

Outcomes

Product
Name
Type
product
Smiles
CC1(OCCC(C1)CC=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.56 g
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.